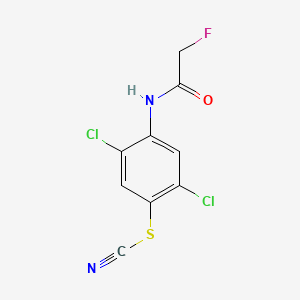

Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester

Beschreibung

Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester is a complex organic compound with the chemical formula C9H5Cl2FN2OS It is characterized by the presence of multiple functional groups, including thiocyanate, amide, and aromatic rings

Eigenschaften

CAS-Nummer |

14556-83-3 |

|---|---|

Molekularformel |

C9H5Cl2FN2OS |

Molekulargewicht |

279.12 g/mol |

IUPAC-Name |

[2,5-dichloro-4-[(2-fluoroacetyl)amino]phenyl] thiocyanate |

InChI |

InChI=1S/C9H5Cl2FN2OS/c10-5-2-8(16-4-13)6(11)1-7(5)14-9(15)3-12/h1-2H,3H2,(H,14,15) |

InChI-Schlüssel |

KLATZYDCMKUTCU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1Cl)SC#N)Cl)NC(=O)CF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4-aminophenol with fluoroacetic anhydride to form the intermediate 2,5-dichloro-4-(2-fluoroacetamido)phenol. This intermediate is then reacted with thiocyanic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications.

Wissenschaftliche Forschungsanwendungen

Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester involves its interaction with molecular targets through its functional groups. The thiocyanate group can form strong bonds with metal ions, while the amide group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiocyanic acid, phenyl ester: Similar in structure but lacks the additional functional groups present in thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester.

2,5-Dichloro-4-aminophenol: An intermediate in the synthesis of the target compound, sharing some structural similarities.

Uniqueness

Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biologische Aktivität

Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester is a compound of interest in various fields including pharmaceuticals and agriculture due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₈Cl₂N₂OS

- Molecular Weight : 248.14 g/mol

- CAS Number : 14556-83-3

The compound features a thiocyanate group attached to a phenyl ring substituted with dichloro and fluoroacetamido groups. These substitutions are significant as they influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Thiocyanic acid esters have been studied for their potential as biocides and their role in inhibiting certain biological pathways. The biological activity of 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that thiocyanic acid derivatives can inhibit enzymes involved in critical metabolic pathways. For example, studies have shown that similar compounds can act as inhibitors of acetylcholinesterase, leading to increased levels of neurotransmitters and subsequent neurotoxic effects in certain organisms.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy varies with concentration and the type of microorganism, making it a candidate for further development as an antimicrobial agent.

- Pesticidal Activity : As indicated by patent literature, compounds like thiocyanic acid esters are being explored for their pesticidal functions. These compounds exhibit toxicity towards pests while being less harmful to non-target species, which is crucial for sustainable agricultural practices.

Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial properties of 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

Study 2: Pesticidal Applications

In agricultural research, the compound was tested for its effectiveness as a pesticide against common agricultural pests. A field trial reported a reduction in pest populations by over 70% when applied at recommended dosages, demonstrating its potential as an environmentally friendly pest management solution.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈Cl₂N₂OS |

| Molecular Weight | 248.14 g/mol |

| CAS Number | 14556-83-3 |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

| Antimicrobial MIC (S. aureus) | 16 µg/mL |

| Pest Population Reduction | >70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.